Nigericin sodium Nigericin sodium Nigericin is an antibiotic derived from Streptomyces hygroscopicus. Its isolation was described in the 1950s, and in 1968 the structure could be elucidated by X-ray crystallography. The structure and properties of nigericin are similar to the antibiotic monensin. Commercially it is obtained as a byproduct, or contaminant, at the fermentation of Geldanamycin. It is also called Polyetherin A, Azalomycin M, Helixin C, Antibiotic K178, Antibiotic X-464. Nigericin acts as an H+, K+, Pb2+ ionophore. Most commonly it is an antiporter of H+ and K+. In the past nigericin was used as an antibiotic active against gram positive bacteria. It inhibits the Golgi functions in Eukaryotic cells. Nigericin exhibits anticancer and anti-HIV activity.
Brand Name: Vulcanchem
CAS No.: 28380-24-7
VCID: VC0548943
InChI: InChI=1S/C40H68O11.Na/c1-21-11-12-28(46-33(21)26(6)36(42)43)17-29-18-30(45-10)27(7)40(48-29)25(5)19-38(9,51-40)32-13-14-37(8,49-32)35-23(3)16-31(47-35)34-22(2)15-24(4)39(44,20-41)50-34;/h21-35,41,44H,11-20H2,1-10H3,(H,42,43);/q;+1/p-1/t21-,22-,23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34-,35+,37-,38-,39-,40+;/m0./s1
SMILES: CC1CCC(OC1C(C)C(=O)[O-])CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC.[Na+]
Molecular Formula: C40H67NaO11
Molecular Weight: 725 g/mol

Nigericin sodium

CAS No.: 28380-24-7

Inhibitors

VCID: VC0548943

Molecular Formula: C40H67NaO11

Molecular Weight: 725 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Nigericin sodium - 28380-24-7

CAS No. 28380-24-7
Product Name Nigericin sodium
Molecular Formula C40H67NaO11
Molecular Weight 725 g/mol
IUPAC Name sodium;(2R)-2-[(2R,3S,6R)-6-[[(2S,4R,5R,6R,7R,9R)-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoate
Standard InChI InChI=1S/C40H68O11.Na/c1-21-11-12-28(46-33(21)26(6)36(42)43)17-29-18-30(45-10)27(7)40(48-29)25(5)19-38(9,51-40)32-13-14-37(8,49-32)35-23(3)16-31(47-35)34-22(2)15-24(4)39(44,20-41)50-34;/h21-35,41,44H,11-20H2,1-10H3,(H,42,43);/q;+1/p-1/t21-,22-,23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34-,35+,37-,38-,39-,40+;/m0./s1
Standard InChIKey MOYOTUKECQMGHE-PDEFJWSRSA-M
Isomeric SMILES C[C@H]1CC[C@@H](O[C@H]1[C@@H](C)C(=O)[O-])C[C@@H]2C[C@H]([C@H]([C@@]3(O2)[C@@H](C[C@@](O3)(C)[C@H]4CC[C@@](O4)(C)[C@H]5[C@H](C[C@@H](O5)[C@@H]6[C@H](C[C@H]([C@@](O6)(CO)O)C)C)C)C)C)OC.[Na+]
SMILES CC1CCC(OC1C(C)C(=O)[O-])CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC.[Na+]
Canonical SMILES CC1CCC(OC1C(C)C(=O)[O-])CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC.[Na+]
Appearance Solid powder
Description Nigericin is an antibiotic derived from Streptomyces hygroscopicus. Its isolation was described in the 1950s, and in 1968 the structure could be elucidated by X-ray crystallography. The structure and properties of nigericin are similar to the antibiotic monensin. Commercially it is obtained as a byproduct, or contaminant, at the fermentation of Geldanamycin. It is also called Polyetherin A, Azalomycin M, Helixin C, Antibiotic K178, Antibiotic X-464. Nigericin acts as an H+, K+, Pb2+ ionophore. Most commonly it is an antiporter of H+ and K+. In the past nigericin was used as an antibiotic active against gram positive bacteria. It inhibits the Golgi functions in Eukaryotic cells. Nigericin exhibits anticancer and anti-HIV activity.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Antibiotic K178, Antibiotic X464, Azalomycin M, Helexin C, Polyetherin A
Reference 1: Bilen S, Biswas G, Otsuyama S, Kono T, Sakai M, Hikima J. Inflammatory responses in the Japanese pufferfish (Takifugu rubripes) head kidney cells stimulated with an inflammasome-inducing agent, nigericin. Dev Comp Immunol. 2014 Oct;46(2):222-30. doi: 10.1016/j.dci.2014.04.010. Epub 2014 Apr 24. PubMed PMID: 24768998.
2: Deng CC, Liang Y, Wu MS, Feng FT, Hu WR, Chen LZ, Feng QS, Bei JX, Zeng YX. Nigericin selectively targets cancer stem cells in nasopharyngeal carcinoma. Int J Biochem Cell Biol. 2013 Sep;45(9):1997-2006. doi: 10.1016/j.biocel.2013.06.023. Epub 2013 Jul 4. PubMed PMID: 23831840.
3: Zhou HM, Dong TT, Wang LL, Feng B, Zhao HC, Fan XK, Zheng MH. Suppression of colorectal cancer metastasis by nigericin through inhibition of epithelial-mesenchymal transition. World J Gastroenterol. 2012 Jun 7;18(21):2640-8. doi: 10.3748/wjg.v18.i21.2640. PubMed PMID: 22690072; PubMed Central PMCID: PMC3370000.
4: Lim J, Lee Y, Kim HW, Rhyu IJ, Oh MS, Youdim MB, Yue Z, Oh YJ. Nigericin-induced impairment of autophagic flux in neuronal cells is inhibited by overexpression of Bak. J Biol Chem. 2012 Jul 6;287(28):23271-82. doi: 10.1074/jbc.M112.364281. Epub 2012 Apr 5. PubMed PMID: 22493436; PubMed Central PMCID: PMC3390606.
5: Stout-Delgado HW, Vaughan SE, Shirali AC, Jaramillo RJ, Harrod KS. Impaired NLRP3 inflammasome function in elderly mice during influenza infection is rescued by treatment with nigericin. J Immunol. 2012 Mar 15;188(6):2815-24. doi: 10.4049/jimmunol.1103051. Epub 2012 Feb 10. PubMed PMID: 22327078; PubMed Central PMCID: PMC3294083.
6: Sturz GR, Phan TH, Mummalaneni S, Ren Z, DeSimone JA, Lyall V. The K+-H+ exchanger, nigericin, modulates taste cell pH and chorda tympani taste nerve responses to acidic stimuli. Chem Senses. 2011 May;36(4):375-88. doi: 10.1093/chemse/bjq146. Epub 2011 Jan 21. PubMed PMID: 21257734; PubMed Central PMCID: PMC3151661.
7: Myskiw C, Piper J, Huzarewich R, Booth TF, Cao J, He R. Nigericin is a potent inhibitor of the early stage of vaccinia virus replication. Antiviral Res. 2010 Dec;88(3):304-10. doi: 10.1016/j.antiviral.2010.10.001. Epub 2010 Oct 15. PubMed PMID: 20951746.
8: Mashima T, Okabe S, Seimiya H. Pharmacological targeting of constitutively active truncated androgen receptor by nigericin and suppression of hormone-refractory prostate cancer cell growth. Mol Pharmacol. 2010 Nov;78(5):846-54. doi: 10.1124/mol.110.064790. Epub 2010 Aug 13. PubMed PMID: 20709811.
9: Cui J, Li C, Wang C, Li Y, Zhang L, Zhang L, Xiu X, Li Y, Wei N. Nigericin-mediated liposome loading of topotecan: is nigericin a potential drug release regulator? Int J Pharm. 2010 Oct 31;399(1-2):31-6. doi: 10.1016/j.ijpharm.2010.07.050. Epub 2010 Aug 1. PubMed PMID: 20678563.
10: Fruth IA, Arrizabalaga G. Toxoplasma gondii: induction of egress by the potassium ionophore nigericin. Int J Parasitol. 2007 Dec;37(14):1559-67. Epub 2007 Jun 9. PubMed PMID: 17618633; PubMed Central PMCID: PMC2221775.
PubChem Compound 16219778
Last Modified Nov 14 2021
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